4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group (C=S) and a furan-2-ylmethylidene substituent at the 5-position. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, antiviral, and anticancer properties . The furan moiety introduces aromaticity and electronic effects, while the phenylthiazole group may improve binding affinity to biological targets through π-π stacking interactions.
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S3/c25-18(23-20-22-16(13-29-20)14-6-2-1-3-7-14)9-4-10-24-19(26)17(30-21(24)28)12-15-8-5-11-27-15/h1-3,5-8,11-13H,4,9-10H2,(H,22,23,25)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOCCNKCBJSGAP-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of 2-sulfanylidene thiazolidinones with furan derivatives. The structural framework combines elements from both thiazolidine and furan rings, which are known for their biological activity. The incorporation of the furan moiety is particularly notable as it enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits a broad spectrum of biological activities, including:
1. Antibacterial Activity
- The compound has demonstrated significant antibacterial effects against various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) against these strains has been reported between 16–32 mg/ml .
2. Antimalarial Activity
- In vitro studies have shown that this compound exhibits antimalarial properties against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The IC50 values were found to be 35.0 µM for sensitive strains and 151.4 µM for resistant strains .
3. Anticancer Potential
- The compound has also been evaluated for its anticancer activity. Research indicates that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
4. Enzyme Inhibition
- It has been identified as an inhibitor of several key enzymes, including serine proteases involved in viral replication (e.g., NS2B-NS3 protease of Dengue virus) and bacterial transferases . This suggests potential therapeutic roles in treating infections caused by resistant pathogens.
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy :
A study conducted by Zvarec et al. highlighted the antibacterial properties of related thiazolidinone compounds, establishing a foundation for exploring the specific compound's effectiveness against resistant strains of bacteria . -
Antimalarial Mechanism :
Mendgen et al. investigated the antimalarial activity through in vitro assays, demonstrating that the compound's mechanism involves disruption of the parasite's growth cycle, particularly in chloroquine-resistant strains . -
Cancer Cell Proliferation :
Recent investigations into the anticancer properties revealed that treatment with the compound led to significant reductions in cell viability across multiple cancer types, indicating its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Thiazolidinone Core
Substituent at the 5-Position:
- Furan-2-ylmethylidene vs. Benzylidene: describes analogs with a benzylidene group (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide). Electronic Effects: The electron-rich furan ring may stabilize the thiazolidinone’s conjugated system, altering redox properties and reactivity .
- 4-Methylphenylmethylidene (): The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide replaces furan with a hydrophobic 4-methylphenyl group.
Modifications in the Amide Side Chain
N-(4-Phenyl-1,3-thiazol-2-yl) vs. N-Morpholin-4-yl ():
- The phenylthiazole group in the target compound provides a rigid, planar structure conducive to intercalation or receptor binding, whereas the morpholine group in analogs introduces a flexible, polar moiety that may enhance solubility .
- Bioactivity Implications: Thiazole-containing compounds (e.g., in ) exhibit anticancer activity (IC₅₀ = 1.6–2.0 µg/mL), suggesting the phenylthiazole group in the target compound could similarly enhance cytotoxicity .
Tautomerism and Spectral Properties
- Thione-Thiol Tautomerism:
- highlights tautomerism in triazole-thione derivatives, where IR spectra (absence of νC=O at ~1660 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) confirm thione dominance. Similar tautomerism is expected in the target compound, stabilizing the thione form for enhanced hydrogen bonding .
- NMR Analysis: Chemical shifts in regions corresponding to the furan and phenylthiazole groups (e.g., δ 7.2–8.5 ppm for aromatic protons) would distinguish the target compound from analogs with aliphatic or morpholine substituents .
Crystallographic and Hydrogen-Bonding Patterns
- reports the crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, revealing intermolecular hydrogen bonds between the thione sulfur and hydroxy group. The furan oxygen in the target compound may similarly participate in hydrogen bonding, influencing crystal packing and solubility .
Comparative Data Table
Research Findings and Implications
- Anticancer Potential: Structural analogs with phenylthiazole or benzylidene groups () show potent anticancer activity, suggesting the target compound’s phenylthiazole moiety may confer similar efficacy .
- Solubility vs. Bioavailability: The furan substituent improves water solubility compared to hydrophobic benzylidene derivatives but may require formulation optimization for in vivo applications .
- Synthetic Flexibility: The thiazolidinone core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
